Noxa A BH3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Noxa A BH3 is a pro-apoptotic protein belonging to the Bcl-2 family. It is a BH3-only protein, which means it contains a single Bcl-2 homology domain (BH3). This compound plays a crucial role in regulating apoptosis, a programmed cell death process essential for maintaining cellular homeostasis and eliminating damaged or unwanted cells. It is particularly significant in cancer research due to its ability to counteract the anti-apoptotic protein Mcl-1, thereby promoting cell death in cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Noxa A BH3 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques like affinity chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput methods. The production process is optimized to ensure high yield and purity of the protein .

Analyse Des Réactions Chimiques

Types of Reactions: Noxa A BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions like oxidation or reduction. It binds to anti-apoptotic proteins such as Mcl-1 and Bcl-2, neutralizing their effects and promoting apoptosis .

Common Reagents and Conditions: The interactions of this compound with other proteins are typically studied under physiological conditions, such as in cell culture or in vivo models. Common reagents include buffers that maintain the pH and ionic strength suitable for protein-protein interactions .

Major Products Formed: The primary outcome of this compound interactions is the induction of apoptosis. By binding to and inhibiting anti-apoptotic proteins, this compound facilitates the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death .

Applications De Recherche Scientifique

Noxa A BH3 has numerous applications in scientific research, particularly in the fields of cancer biology and apoptosis regulation. It is used to study the mechanisms of cell death and survival, providing insights into how cancer cells evade apoptosis. Researchers also explore its potential as a therapeutic target, aiming to develop drugs that can mimic or enhance its pro-apoptotic activity .

In addition to cancer research, this compound is studied in the context of neurodegenerative diseases, immune responses, and developmental biology. Its role in regulating apoptosis makes it a valuable tool for understanding various physiological and pathological processes .

Mécanisme D'action

Noxa A BH3 exerts its effects by binding to and inhibiting anti-apoptotic proteins such as Mcl-1 and Bcl-2. This interaction prevents these proteins from sequestering pro-apoptotic proteins like Bax and Bak. As a result, Bax and Bak are free to oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program .

Comparaison Avec Des Composés Similaires

Noxa A BH3 is part of the BH3-only subfamily of Bcl-2 proteins, which includes other members such as Bim, Puma, and Bad. While all BH3-only proteins promote apoptosis, they differ in their binding affinities and specificities for anti-apoptotic proteins. For example, Bim can bind to all anti-apoptotic Bcl-2 proteins, whereas this compound primarily targets Mcl-1 .

This specificity makes this compound unique and particularly valuable in contexts where Mcl-1 plays a dominant role in cell survival, such as in certain cancers. By selectively inhibiting Mcl-1, this compound can effectively induce apoptosis in these cells .

List of Similar Compounds:- Bim

- Puma

- Bad

- Bid

- Bik

- Bmf

- Hrk

These proteins share the BH3 domain and play roles in regulating apoptosis, but their specific interactions and functions can vary .

Propriétés

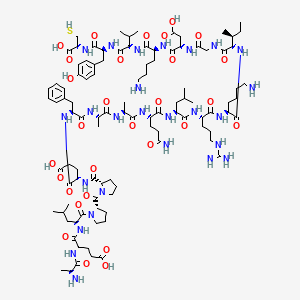

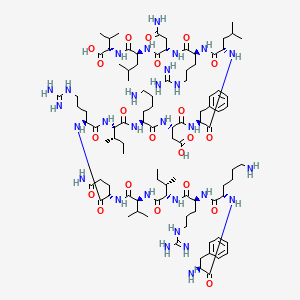

Formule moléculaire |

C102H162N26O29S |

|---|---|

Poids moléculaire |

2248.6 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C102H162N26O29S/c1-12-55(8)82(97(152)110-50-77(131)113-71(49-80(136)137)95(150)117-62(25-16-18-40-103)90(145)125-81(54(6)7)98(153)122-70(48-60-30-32-61(129)33-31-60)94(149)124-73(51-158)101(156)157)126-91(146)63(26-17-19-41-104)116-86(141)64(27-20-42-109-102(107)108)118-93(148)68(45-52(2)3)120-87(142)65(34-37-76(106)130)115-85(140)58(11)111-84(139)57(10)112-92(147)69(47-59-23-14-13-15-24-59)121-88(143)67(36-39-79(134)135)119-96(151)74-28-21-43-127(74)100(155)75-29-22-44-128(75)99(154)72(46-53(4)5)123-89(144)66(35-38-78(132)133)114-83(138)56(9)105/h13-15,23-24,30-33,52-58,62-75,81-82,129,158H,12,16-22,25-29,34-51,103-105H2,1-11H3,(H2,106,130)(H,110,152)(H,111,139)(H,112,147)(H,113,131)(H,114,138)(H,115,140)(H,116,141)(H,117,150)(H,118,148)(H,119,151)(H,120,142)(H,121,143)(H,122,153)(H,123,144)(H,124,149)(H,125,145)(H,126,146)(H,132,133)(H,134,135)(H,136,137)(H,156,157)(H4,107,108,109)/t55-,56-,57-,58-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1 |

Clé InChI |

UTIYZMRPCDSVET-VFHKTOGWSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N |

SMILES canonique |

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)

![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)

![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)

![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)